Product packaging for Di-tert-butyl adipate(Cat. No.:CAS No. 20270-53-5)

Di-tert-butyl adipate

Cat. No.: B3114593
CAS No.: 20270-53-5
M. Wt: 258.35 g/mol
InChI Key: QSVAYRBPFFOQMK-UHFFFAOYSA-N
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Description

Synthesis of Adipate (B1204190) Derivatives

One of the primary applications of di-tert-butyl adipate is in the synthesis of other adipate esters through transesterification. This process involves reacting this compound with a different alcohol in the presence of a catalyst, leading to the exchange of the tert-butyl groups with the new alkyl or aryl groups. This method allows for the creation of a diverse range of adipate esters with tailored properties for various applications.

Furthermore, this compound can be synthesized through the esterification of adipic acid with tert-butyl alcohol. Enzymatic catalysis, for instance using immobilized lipase (B570770), has been explored for this reaction to improve yields and reduce byproducts compared to traditional chemical methods.

A notable synthetic application is the photoredox-catalyzed head-to-head reductive coupling of tert-butyl acrylate (B77674) to produce this compound. rsc.org This reaction, utilizing an iridium photocatalyst, triphenylphosphine (B44618) as a reductant, and water as a hydrogen source, provides a highly chemo- and regioselective route to this compound and its derivatives. rsc.org

Role as a Model Compound in Mechanistic Investigations

The distinct structure of this compound makes it a useful model compound for investigating reaction mechanisms. The steric hindrance provided by the tert-butyl groups can influence reaction pathways and provide insights into the role of steric effects in chemical transformations.

For instance, in studies of enzymatic synthesis of adipate esters, the reaction kinetics of this compound formation can differ significantly from that of other adipate esters. Research has shown that for most adipate esters, the yield increases with incubation time up to an optimal point; however, for this compound, the yield may be impacted by factors such as reaction time, with shorter times sometimes favoring maximum production. researchgate.net This suggests that the bulky tert-butyl groups may influence the enzyme's activity or the stability of the ester product under the reaction conditions.

Additionally, in the context of photoredox catalysis, the successful and selective formation of this compound from tert-butyl acrylate helps to elucidate the mechanism of the reductive coupling reaction. rsc.org The high regioselectivity observed points to a specific radical-mediated pathway. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26O4 B3114593 Di-tert-butyl adipate CAS No. 20270-53-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ditert-butyl hexanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4/c1-13(2,3)17-11(15)9-7-8-10-12(16)18-14(4,5)6/h7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVAYRBPFFOQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Studies of Di Tert Butyl Adipate Transformations

Catalytic Reaction Mechanism Elucidation

The synthesis of di-tert-butyl adipate (B1204190) and related adipate esters often involves catalytic processes. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and improving catalyst design.

In some palladium-catalyzed systems, the oxidative addition of a halide to the Pd(0) center is the rate-determining step, rather than the insertion of carbon monoxide to form the palladium-acyl species. units.it For certain rhodium-based catalysts used in hydroamidation, the aminolysis of the rhodium-acyl complex has been identified as the rate-limiting step. uni-rostock.de In the context of adipic acid synthesis from tetrahydrofurandicarboxylic acid (THFDCA), the hydrogenolysis of a C-I bond in the 2-iodo adipic acid intermediate is considered the rate-determining step. tandfonline.com

Kinetic monitoring of the palladium/1,2-bis(di-tert-butylphosphinoxylene) (dtbpx) catalyzed dimethoxycarbonylation of 1,3-butadiene (B125203) has shown that in methanol (B129727), the first carbonylation cycle is inhibited, while the second proceeds efficiently. unimi.it Conversely, in toluene (B28343), both carbonylation cycles occur smoothly. unimi.it This suggests that the solvent plays a critical role in influencing the rate of different steps in the catalytic cycle.

Table 1: Factors Influencing Rate-Determining Steps in Adipate Synthesis

Catalytic System Precursors Rate-Determining Step Reference
Palladium-based 1,3-Butadiene, CO, Alcohol Varies; can be oxidative addition or alcoholysis depending on ligand and solvent. unimi.itrsc.org
Rhodium-based Olefins, Aliphatic amines, CO Aminolysis of the rhodium-acyl complex. uni-rostock.de
Rhenium/Palladium D-glucaric acid-1,4-lactone, Butanol Deoxydehydration (DODH) to form alkenyl intermediates. tandfonline.com

Ligand-substrate interactions are paramount in determining the selectivity and efficiency of catalytic transformations leading to di-tert-butyl adipate and its analogs. The electronic and steric properties of the ligands coordinated to the metal center directly influence the binding of substrates and the subsequent catalytic steps.

In the palladium-catalyzed alkoxycarbonylation of 1,3-butadiene, the nature of the phosphine (B1218219) ligand significantly affects the linear-to-branched selectivity. rsc.org Bulky, electron-rich diphosphine ligands, such as dtbpx, have been shown to favor the formation of linear adipate esters with high selectivity. unimi.itacs.org This is attributed to the steric hindrance around the metal center, which directs the regioselectivity of the carbonylation steps. The ligand can also influence the rate of key steps, such as alcoholysis, with certain ligand architectures enhancing this step. rsc.org

Furthermore, in some catalytic systems, cooperative interactions between the metal, the ligand, and the substrate can occur. su.se For instance, the ligand may not only coordinate to the metal but also interact directly with the substrate, facilitating its activation or guiding its orientation during the reaction. In the context of polyurethane synthesis, dual hydrogen-bonding mechanisms involving organocatalysts can activate both the isocyanate and the alcohol, showcasing the intricate role of ligand-like interactions. core.ac.uk

Table 2: Influence of Ligands on Adipate Ester Synthesis

Ligand Type Metal Center Effect on Reaction Reference
1,2-bis(di-tert-butylphosphinoxylene) (dtbpx) Palladium High selectivity for linear adipate esters. unimi.it
HeMaRaphos (unsymmetrical phosphine) Palladium High yield and linear selectivity for adipates. rsc.org
N-heterocyclic carbenes (NHCs) (Organocatalyst) Influences selectivity in transesterification reactions based on steric bulk. core.ac.uk

Investigation of Rate-Determining Steps in Carbonylation

Radical Chemistry in Photochemical Synthesis

Photochemical methods offer alternative pathways for the synthesis of this compound, often involving radical intermediates. These reactions are typically initiated by the absorption of light by a photosensitizer or one of the reactants.

The photochemical synthesis of this compound can be achieved through the reductive coupling of tert-butyl acrylate (B77674). rsc.org This process involves the generation of transient radical species. In one approach, an iridium-based photocatalyst, upon irradiation, initiates a single electron transfer (SET) from a reductant like triphenylphosphine (B44618) (PPh₃). rsc.org This generates a PPh₃ radical cation, which can then react with water to form a [Ph₃P-OH] radical. rsc.org

This [Ph₃P-OH] radical is a key transient species that can then engage in a proton-coupled electron transfer (PCET) process with tert-butyl acrylate, leading to the formation of a nucleophilic β-carbon radical. rsc.org This radical can then undergo a Giese-type addition to a second molecule of tert-butyl acrylate, ultimately resulting in the formation of this compound. rsc.org

Another method for generating radicals involves the homolytic cleavage of the O-O bond in peroxides like di-tert-butyl peroxide (DTBP), which can be promoted by visible-light triplet sensitization. nih.govorganic-chemistry.org The resulting alkoxyl radicals can then abstract a hydrogen atom from a suitable substrate or undergo β-scission to generate other radical species. nih.gov These radicals are highly reactive intermediates that can participate in a variety of bond-forming reactions. acs.orginflibnet.ac.inacs.org

Concerted proton-electron transfer (PCET) is a fundamental process in which a proton and an electron are transferred in a single, concerted step. wikipedia.org This pathway can be more energetically favorable than stepwise mechanisms involving high-energy intermediates. nih.gov

In the photochemical synthesis of this compound from tert-butyl acrylate, the [Ph₃P-OH] radical generated in situ is proposed to react with the acrylate via a concerted PCET mechanism. rsc.org Computational studies have shown that this concerted pathway is energetically more favorable than stepwise electron-transfer or proton-transfer processes, leading to the selective formation of a β-carbon centered radical on the acrylate. rsc.org This high regioselectivity is crucial for the efficient head-to-head coupling to form the adipate product. rsc.org

PCET pathways are not limited to photochemical synthesis and are being explored in various chemical and biological transformations. rsc.orgubc.ca The understanding and application of PCET provide a powerful tool for controlling the reactivity and selectivity of radical reactions. rsc.org

Generation and Reactivity of Transient Radical Species

Enzymatic Reaction Kinetics

Enzymatic synthesis offers a green and highly selective alternative for the production of this compound. Lipases, particularly immobilized Candida antarctica lipase (B570770) B (Novozym 435), are effective biocatalysts for the esterification of adipic acid with tert-butanol (B103910). nih.gov

The kinetics of this enzymatic reaction are influenced by several parameters, including temperature, substrate molar ratio, enzyme concentration, and reaction time. nih.govresearchgate.net Studies using response surface methodology have been employed to optimize these conditions. nih.gov

For the synthesis of this compound, the maximum yield was observed within the first 30 minutes of the reaction, after which the yield may decrease due to hydrolysis. nih.gov This is in contrast to the synthesis of other butyl adipate isomers (n-butyl, isobutyl, and sec-butyl), where the yield generally increases with time up to an optimal point. nih.gov

The effect of enzyme concentration is particularly significant for the synthesis of this compound compared to its other isomers. nih.gov An increase in enzyme amount leads to a notable increase in the esterification yield, as it provides more active sites for the formation of the acyl-enzyme complex. researchgate.net The initial rate of the reaction is also dependent on the alcohol structure, with tert-butanol showing a different kinetic profile compared to primary and secondary butanols. researchgate.net While high yields (>96%) can be achieved for the esterification of n-butanol, iso-butanol, and sec-butanol, the maximum yield for tert-butanol is lower under similar conditions, reaching around 39.1%. nih.gov

Table 3: Kinetic Parameters for Enzymatic Synthesis of Adipate Esters

Parameter This compound Other Butyl Adipate Isomers Reference
Optimal Reaction Time ~30 minutes > 135 minutes nih.gov
Effect of Enzyme Concentration Highly significant Moderately significant nih.gov
Maximum Achieved Yield ~39.1% >96% nih.gov

Influence of Reaction Time on Ester Yield

The synthesis of this compound through the esterification of adipic acid and tert-butanol is significantly influenced by reaction time. Research indicates that for many adipate esters, the yield increases with the incubation time up to an optimal point. nih.govresearchgate.net However, prolonged reaction times can have a negative impact on the yield of this compound. This is attributed to the production of water during the esterification reaction, which can lead to the hydrolysis of the ester product. nih.gov

In the enzymatic synthesis of various adipate esters, the maximum yield for this compound was achieved in a shorter time frame compared to other butyl adipates like di-n-butyl, di-iso-butyl, and di-sec-butyl adipate. nih.gov Specifically, a study using immobilized Candida antarctica lipase B (Novozym 435) as a biocatalyst showed that the highest yield for this compound was obtained within the first 30 minutes of the reaction. Beyond this optimal time, the yield begins to decrease.

The table below illustrates the effect of reaction time on the yield of various adipate esters, highlighting the distinct behavior of this compound.

Adipate EsterOptimal Reaction Time (min)Maximum Yield (%)
Di-n-butyl adipate~250>96
Di-iso-butyl adipate135>96
Di-sec-butyl adipate~250>96
This compound3039.1

Data compiled from studies on the enzymatic synthesis of adipate esters. nih.gov

It is evident that while longer reaction times are beneficial for achieving high yields of primary and secondary butyl adipates, the synthesis of the sterically hindered this compound is more sensitive to this parameter.

Biocatalyst Deactivation Mechanisms

One significant factor is the interaction of the enzyme with short-chain alcohols like tert-butanol, which are used as substrates. researchgate.net These alcohols can induce conformational changes in the enzyme, leading to partial or total loss of its catalytic activity. researchgate.net Specifically, ethanol (B145695) has been reported to dissolve the polymethylmethacrylate (PMMA) support of the commonly used biocatalyst Novozym 435. researchgate.net Although tert-butanol's specific effects on the support are part of ongoing research, the general principle of alcohol-induced deactivation is well-established.

Furthermore, the production of water as a byproduct of the esterification reaction can also contribute to biocatalyst deactivation. While a certain amount of water is essential for maintaining the enzyme's structural integrity and catalytic function, excessive water can lead to aggregation and reduced activity.

In the context of enzymatic polymerisation, which shares mechanistic similarities with ester synthesis, enzyme deactivation after a certain number of turnovers is a known issue. rsc.org This is particularly relevant for enzymes like horseradish peroxidase (HRP), which also exhibit low tolerance to organic solvents and high monomer concentrations. rsc.org While Novozym 435 is known for its high stability, prolonged exposure to reactants and products can eventually lead to a decline in its performance. researchgate.net

Strategies to mitigate biocatalyst deactivation include enzyme immobilization, which can enhance stability and allow for reuse. rsc.org However, even with immobilization, the inherent sensitivity of the enzyme to the reaction environment remains a key consideration in the synthesis of this compound.

Dieckmann Condensation Mechanisms

The Dieckmann condensation is an intramolecular reaction of a diester in the presence of a strong base to form a β-keto ester. tutorchase.comnumberanalytics.com In the case of this compound, this reaction leads to the formation of a five-membered ring. wikipedia.org

Carbanion Formation and Nucleophilic Addition

The mechanism of the Dieckmann condensation begins with the deprotonation of an α-hydrogen of the diester by a strong base, typically an alkoxide like sodium ethoxide or potassium tert-butoxide. tutorchase.comchemistnotes.com This abstraction of a proton results in the formation of a carbanion, which exists as a resonance-stabilized enolate ion. tutorchase.comwikipedia.org

This enolate ion then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. tutorchase.commasterorganicchemistry.com This intramolecular nucleophilic addition leads to the formation of a cyclic tetrahedral intermediate. masterorganicchemistry.comjk-sci.com The subsequent elimination of an alkoxide ion (in this case, tert-butoxide) from the tetrahedral intermediate results in the formation of the cyclic β-keto ester. masterorganicchemistry.comjk-sci.com

Deprotonation: A strong base removes a proton from the carbon atom alpha to one of the ester carbonyl groups, forming an enolate. wikipedia.orgchemistnotes.com

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group in the molecule. tutorchase.comwikipedia.org

Ring Closure: This intramolecular attack forms a five- or six-membered ring. tutorchase.comwikipedia.org

Elimination: An alkoxide group is eliminated, reforming the carbonyl group and yielding the final β-keto ester product. jk-sci.com

Influence of Substituents on Ring Closure

The presence and nature of substituents on the adipate chain can significantly influence the Dieckmann condensation. The structure of the diester substrate, including the presence of substituents or steric hindrance, can impact the reaction rate and yield. numberanalytics.com

For instance, a kinetic study on the Dieckmann ring closure of α- and β-alkyl-substituted esters of adipic acid revealed that +I (electron-donating) substituents are expected to decelerate nucleophilic substitution. core.ac.uk This is because the reaction involves the attack of a nucleophilic enolate on a carbonyl carbon, and electron-donating groups can reduce the electrophilicity of the carbonyl carbon, thus slowing down the reaction.

The position of the substituent also plays a crucial role. In the case of a-carbethoxy-diethyladipate, the substituent effect is not as strong, leading to the formation of two possible products. core.ac.uk The steric stability of the resulting ring is a major driving force, with five- and six-membered rings being preferentially formed. wikipedia.org this compound, being a 1,6-diester, cyclizes to form a five-membered cyclic β-keto ester. wikipedia.org

The choice of base is also critical and can be influenced by the substituents. While sodium ethoxide is commonly used, more sterically hindered bases like potassium tert-butoxide can offer advantages in certain cases, potentially leading to higher yields. google.com

Polymerization and Advanced Material Science Applications of Adipate Derivatives

Biodegradable Polymer Development

Biodegradable polymers are designed to degrade through the action of living organisms, breaking down into natural byproducts. Adipate-containing polyesters are a significant class of these materials, offering a balance of performance and environmental compatibility.

Poly(silyl ester)s as Degradable Materials

A novel approach to creating degradable materials involves the synthesis of poly(silyl ester)s, which contain labile silyl (B83357) ester functional groups in their backbone. researchgate.net These polymers are of considerable interest because they can break down into polysiloxanes and organic acids. researchgate.net

A specific, catalyst-free method has been developed for synthesizing poly(silyl ester)s through the condensation of a di-tert-butyl ester of a dicarboxylic acid with a dichlorosilane. researchgate.net In this reaction, Di-tert-butyl adipate (B1204190) has been successfully used as a monomer. researchgate.netresearchgate.net The process involves a reaction between Di-tert-butyl adipate and dichlorosilanes, such as 1,5-dichloro-1,1,5,5-tetramethyl-3,3-diphenyl trisiloxane. researchgate.net

This synthetic route offers several advantages:

It does not require a catalyst or solvent. researchgate.net

The byproduct, tert-butyl chloride, is volatile and easily removed, which drives the reaction forward. researchgate.net

The polymerization can occur at relatively low temperatures and in a short timeframe. researchgate.net

The resulting poly(silyl ester)s have molecular weights typically in the range of 2000 to 5000 amu. researchgate.net

Hyperbranched poly(silyl ester)s have also been synthesized using this compound, showcasing the versatility of this monomer in creating complex polymer architectures. researchgate.net These materials are characterized by their unique branched structures and thermal properties. researchgate.net

Aliphatic-Aromatic Copolyesters (e.g., PBAT, PPAT)

Aliphatic-aromatic copolyesters are a major class of biodegradable polymers that combine the flexibility and biodegradability of aliphatic polyesters with the mechanical strength and thermal stability of aromatic polyesters. researchgate.net The adipate component in these polymers is typically introduced via the polycondensation of adipic acid (AA) with a diol and an aromatic dicarboxylic acid, such as terephthalic acid (TPA). researchgate.netsciepublish.com

Poly(butylene adipate-co-terephthalate) (PBAT) is one of the most commercially significant biodegradable plastics, often used in applications like packaging films and agricultural mulch. e3s-conferences.orgnih.gov It is synthesized from 1,4-butanediol (B3395766) (BDO), adipic acid, and terephthalic acid. researchgate.netsciepublish.comPoly(propylene adipate-co-terephthalate) (PPAT) is another important copolymer in this class, synthesized from 1,3-propanediol, adipic acid, and terephthalic acid. mdpi.com

The synthesis of these copolyesters is typically a two-step process involving esterification followed by polycondensation in the melt state, often using a catalyst like tetrabutyl titanate (TBT). acs.orgnih.gov By adjusting the ratio of the aliphatic (adipate) to aromatic (terephthalate) units, the properties of the resulting polymer can be precisely controlled.

Mechanical Properties : An increase in the aromatic content generally leads to higher tensile strength and modulus but lower elongation at break. osti.govresearchgate.net For instance, Poly(pentylene adipate-co-terephthalate) (PPAT) films have shown a tensile modulus up to 76% higher than that of PBAT, making them comparable to linear low-density polyethylene (B3416737) (LLDPE). osti.govosti.govacs.org The introduction of branching into the PBAT backbone can enhance melt elasticity, although it may decrease crystallinity. acs.orgnih.gov

Thermal Properties : The glass transition temperature (Tg) and melting temperature (Tm) are also dependent on the comonomer ratio. For Poly(propylene terephthalate-co-adipate) (PPTA) copolymers, the introduction of adipate units decreases the Tg, Tm, and crystallinity. mdpi.com Despite this, the copolymers maintain good thermal stability, with initial decomposition temperatures above 350 °C. mdpi.com

Table 1: Comparison of Mechanical Properties of Adipate-Based Copolyesters

Polymer Tensile Modulus (MPa) Tensile Strength (MPa) Elongation at Break (%)
PBAT 80 - 95 osti.gov >17 researchgate.net ≥600 researchgate.net
PPAT Up to 76% higher than PBAT osti.gov 3.5 - 6.1 (low molecular weight) osti.gov 8.4 - 14 (low molecular weight) osti.gov
PEAT/PLA (70/30 Blend) - - 359 bohrium.com

| PBDAT | 238 nih.gov | 30.56 nih.gov | - |

The biodegradability of aliphatic-aromatic copolyesters is a key feature. The ester linkages from the adipic acid units are susceptible to hydrolysis, initiating the degradation process.

PBAT : This polymer is fully degradable in composting environments and also biodegrades in soil and aquatic settings. osti.gov However, the degradation rate can be influenced by environmental conditions. Under thermophilic anaerobic conditions (55°C), biodegradation is significantly faster than under mesophilic conditions (37°C), leading to a more substantial decrease in molecular weight. researchgate.netutb.cz

PPAT : Studies have shown that PPAT is biodegradable in both soil and freshwater. osti.govosti.govacs.org Estimated 90% biodegradation times are reported to be 504–580 days in soil and 604–845 days in freshwater. osti.govosti.gov In comparison, PBAT showed an estimated degradation time of 971 days in soil and 395 days in freshwater under similar conditions. osti.govosti.govacs.org

PPTA : The enzymatic degradation of PPTA copolymers follows a surface degradation mechanism. The degradation rate increases with a higher content of adipic acid (PA) units, with significant degradation observed within 30 days for copolymers with more than 45.36% PA content. mdpi.com

Synthesis and Thermomechanical Property Correlation

Bio-Based Polyesters (e.g., PBSA, PBA)

Bio-based polyesters are derived partially or fully from renewable resources. Adipic acid, along with diols like 1,4-butanediol and succinic acid, can be produced via fermentation of sugars, enabling the synthesis of fully bio-based polyesters. mdpi.com

Poly(butylene succinate-co-adipate) (PBSA) is a random copolyester synthesized from 1,4-butanediol, succinic acid, and adipic acid. researchgate.net It is known for having mechanical properties comparable to low-density polyethylene. researchgate.netPoly(butylene adipate) (PBA) is the homopolymer synthesized from 1,4-butanediol and adipic acid.

Blending is a common strategy to tailor the properties of bio-based polyesters for specific applications. The inherent properties of adipate-based polyesters can be enhanced by mixing them with other polymers.

PBSA Blends : Due to its good ductility and strength, PBSA is a valuable component in polymer blends. rsc.org However, its high cost can be a limiting factor. rsc.org

PBA Blends : PBA has been investigated as a polymeric plasticizer for materials like PVC. It forms a semi-miscible two-phase system, where the degree of crystallinity depends on the blend composition and the molecular weight of the PBA.

PBAT Blends : To improve properties and reduce cost, PBAT is often blended with other materials. Blending with thermoplastic starch (TPS) increases the bio-based content but can lead to a decrease in tensile strength and elongation at break while increasing the Young's modulus. researchgate.net Blending PBAT with polylactic acid (PLA) can improve the toughness of the typically brittle PLA. bohrium.com The addition of 30 wt% of a flexible poly(ethylene adipate-co-terephthalate) (PEAT) to PLA increased the elongation at break by 53 times and the impact strength by 138%. bohrium.com

Table 2: Properties of Bio-Based Adipate Polyesters and Blends

Polymer/Blend Property Value/Observation Source(s)
PBSA Elongation at Break 766.2% expresspolymlett.com
PBSA Tensile Strength 21.5 MPa expresspolymlett.com
PBSA Crystallinity Lower than PBS or PBA homopolymers
PBAT/TPS Blends Mechanical Properties Decreased tensile strength and elongation, increased Young's modulus with increasing TPS content. researchgate.net
PLA/PEAT (70/30) Elongation at Break Increased from 6.7% (neat PLA) to 359%. bohrium.com

| PLA/PEAT (70/30) | Impact Strength | Increased from 4.4 kJ/m² to 10.5 kJ/m². | bohrium.com |

Impact of Molecular Architecture on Degradation

The molecular architecture of adipate-based polymers significantly influences their degradation characteristics. The introduction of branching into the polymer structure can affect properties such as crystallinity and free volume, which in turn impact the degradation rate. For instance, branched poly(butylene adipate) (PBA) has been observed to have a lower packing density and consequently a larger amount of free volume compared to its linear counterpart. This structural difference can lead to variations in the rate of hydrolysis and enzymatic degradation.

Studies have shown that the degradation of polyesters is influenced by several factors, with crystallinity being a major one. More hydrophobic structures, which hinder water diffusion into the polymer matrix, tend to degrade more slowly. For example, increasing the length of the methylene (B1212753) chain in a polyester (B1180765) can enhance its hydrophobicity and decrease the concentration of ester linkages susceptible to hydrolysis, thereby slowing down degradation.

In the context of poly(butylene adipate-co-terephthalate) (PBAT), a random copolymer, its biodegradability is attributed to the butylene adipate groups, while the terephthalate (B1205515) groups provide mechanical stability. nih.govmdpi.com The random structure of PBAT generally results in a low degree of crystallinity. nih.govmdpi.com The degradation of such copolymers can be influenced by the ratio of their constituent monomers. For instance, in poly(butylene succinate-co-adipate) (PBSA), the rate of alkaline hydrolysis has been shown to decrease as the content of adipic acid units increases.

The degradation of adipate polyesters in aqueous environments leads to the formation of various low molecular weight products, including monomers like adipic acid and 1,4-butanediol, as well as dimers and trimers. These smaller molecules can be further assimilated by microorganisms.

The table below summarizes the effect of molecular architecture on the degradation of adipate polymers based on research findings.

Molecular ArchitectureKey Structural FeatureImpact on Degradation
Branched PBA Increased free volume, lower packing densityCan influence hydrolysis and enzymatic degradation rates.
Linear Polyesters Higher packing densityDegradation rate is highly dependent on crystallinity and hydrophobicity.
PBAT Copolymers Random distribution of adipate and terephthalate unitsBiodegradability is primarily due to the adipate segments. nih.govmdpi.com
PBSA Copolymers Varying ratios of succinate (B1194679) and adipate unitsThe rate of alkaline hydrolysis can be altered by changing the monomer composition.

Polymer Additives and Functional Materials

Polymeric Plasticizers in Polymer Blends (e.g., PVC)

This compound and its derivatives are utilized as plasticizers to enhance the flexibility and processability of polymers like polyvinyl chloride (PVC). Polymeric plasticizers, such as poly(butylene adipate) (PBA), are valued for their permanence compared to low molecular weight plasticizers. specialchem.com The effectiveness of a plasticizer is linked to its ability to reduce the polymer-polymer interactions within the matrix, thereby increasing the material's flexibility. kinampark.com

Miscibility and Phase Behavior Studies

The miscibility of a plasticizer with a polymer is crucial for its performance. In PVC blends, the interaction between the carbonyl group of the adipate ester and the α-hydrogen of the PVC chain can promote miscibility. mdpi.com Studies on blends of PVC with linear and branched PBA have shown that these systems can form semi-miscible, two-phase systems. mdpi.com

The degree of miscibility can be evaluated by observing the glass transition temperature (Tg) of the blend. A single Tg for the blend is indicative of a miscible system. Research on PVC blended with copoly(ester-urethane) containing adipates has demonstrated miscibility, as evidenced by a single glass transition temperature. researchgate.net In contrast, some PVC/PBA blends exhibit partial miscibility, showing shifts in the glass transition temperatures of the individual components. researchgate.net

Factors such as the molecular weight and the degree of branching of the polymeric plasticizer influence the phase behavior. For instance, a high degree of branching in PBA can lead to partial miscibility with PVC.

The following table presents data on the miscibility of adipate-based plasticizers with PVC.

Plasticizer SystemMiscibility with PVCMethod of Evaluation
Linear and Branched PBASemi-miscible, two-phase systemNot specified in provided context. mdpi.com
Copoly(ester-urethane) with AdipatesMiscibleDynamic Mechanical Analysis (single Tg). researchgate.net
Highly Branched PBAPartial MiscibilityNot specified in provided context.
Influence on Glass Transition Temperature

A key function of a plasticizer is to lower the glass transition temperature (Tg) of the polymer, which expands the temperature range in which the material exhibits flexibility. mdpi.com The introduction of this compound into a polymer matrix increases the free volume and mobility of the polymer chains, resulting in a lower Tg.

In blends of immiscible polymers like polylactic acid (PLA) and poly(butylene adipate-co-terephthalate) (PBAT), the two components exhibit distinct glass transition temperatures. researchgate.net The difference between these two Tgs can be an indicator of the degree of immiscibility. researchgate.net The addition of a compatibilizer can lead to a decrease in this temperature difference, suggesting improved interaction between the phases. researchgate.net

The effectiveness of an adipate plasticizer in reducing the Tg of PVC has been demonstrated in various studies. For example, butyl phenoxyethyl adipate was shown to significantly decrease the Tg of PVC, even more so than the conventional plasticizer dioctyl phthalate (B1215562) (DOP). nih.gov

The table below illustrates the effect of adipate plasticizers on the glass transition temperature of polymer blends.

Polymer BlendAdipate PlasticizerChange in Glass Transition Temperature (Tg)
PVCThis compoundLowers the Tg, enhancing flexibility.
PLA/PBAT-Two distinct Tgs, indicating immiscibility. researchgate.net
PVCButyl phenoxyethyl adipateSignificant reduction in Tg, greater than with DOP. nih.gov

Thermal Stabilizers (e.g., Di-mannitol Adipate Ester-based Zinc Metal Alkoxide)

Adipate-based compounds can also function as thermal stabilizers in polymers. For instance, bis(3,5-di-tert-butyl-4-hydroxyphenyl) adipate is mentioned as a hydroquinone (B1673460) and alkylated hydroquinone-based stabilizer. google.comgoogleapis.com Another example is the use of octadecyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate as a thermal stabilizer and antioxidant in plastic materials. epa.gov

Synthesis and Characterization of Metal Alkoxide Additives

A novel di-mannitol adipate ester-based zinc metal alkoxide (DMAE-Zn) has been synthesized to act as a bifunctional additive for PVC, serving as both a thermal stabilizer and a plasticizer. mdpi.comnih.gov The synthesis involves a two-step process. First, di-mannitol adipate ester (DMAE) is prepared by reacting D-mannitol and adipic acid. mdpi.com Subsequently, DMAE-Zn is synthesized through the alcoholysis of zinc acetate (B1210297) with DMAE. mdpi.com

Characterization using Fourier Transform Infrared (FT-IR) spectroscopy confirmed the formation of Zn-O bonds in the DMAE-Zn structure. mdpi.comnih.gov Thermogravimetric analysis (TGA) has shown that DMAE-Zn possesses a high decomposition temperature, indicating good thermal stability. mdpi.comnih.gov The adipic acid component was chosen to enhance compatibility with PVC, which contributes to its plasticizing effect. mdpi.com

The performance of DMAE-Zn as a thermal stabilizer has been evaluated through various tests, including oven aging, conductivity tests, and UV-VIS spectroscopy, which have shown its effectiveness in improving the thermal stability of PVC. mdpi.comnih.gov

The table below provides a summary of the synthesis and characterization of Di-mannitol Adipate Ester-based Zinc Metal Alkoxide.

CompoundSynthesis MethodCharacterization TechniquesKey Findings
Di-mannitol Adipate Ester (DMAE) Reaction of D-mannitol and adipic acid. mdpi.comNot specified in provided context.Intermediate for DMAE-Zn synthesis.
Di-mannitol Adipate Ester-based Zinc Metal Alkoxide (DMAE-Zn) Alcoholysis of zinc acetate with DMAE. mdpi.comFT-IR, TGA, Oven Aging, Conductivity Test, UV-VIS Spectroscopy. mdpi.comnih.govFormation of Zn-O bonds confirmed; high decomposition temperature; effective thermal stabilizer for PVC. mdpi.comnih.gov
Stabilization Mechanisms in Polymer Degradation

The degradation of polymers, a process that compromises their mechanical, optical, and thermal properties, can be initiated by various factors including heat, light, and oxidation. Adipate derivatives, including this compound, can play a role in stabilizing synthetic polymers against such degradation. The primary mechanism of stabilization often involves the adipate acting as a scavenger for radicals or as a thermal stabilizer.

Aliphatic polyesters, a class to which polymers synthesized from adipate derivatives belong, are susceptible to degradation through several mechanisms, including chemical hydrolysis, microbial action, enzymatic degradation, thermal stress, and oxidation. The rate and extent of degradation are influenced by the polymer's chemical structure, molecular weight, crystallinity, and the presence of impurities. Hydrolysis, for instance, can be autocatalyzed by acidic end-groups within the polymer chain, leading to a reduction in molecular weight and mechanical strength.

In the context of stabilizing other polymers, such as poly(vinyl chloride) (PVC), adipate-based compounds can act as thermal stabilizers. For instance, di-mannitol adipate ester-based zinc metal alkoxide has been shown to prevent the thermal degradation of PVC. mdpi.com The adipate component in this stabilizer enhances its compatibility with the PVC matrix. mdpi.com The stabilization mechanism involves the chelation of zinc chloride (ZnCl2), a byproduct that can catalyze PVC degradation, by the hydroxyl groups present in the stabilizer molecule. mdpi.com

Furthermore, certain adipate-based compounds, when used as plasticizers, can indirectly contribute to stabilization. For example, poly(ethylene adipate) (PEA) can be used as a plasticizer for poly(lactic acid) (PLA), increasing its thermal stability. wikipedia.org

It's important to note that while some adipate derivatives contribute to stabilization, others are designed for biodegradability. The balance between stability and degradability can be tailored by manipulating the chemical structure of the adipate derivative. For example, increasing the length of the alkyl chain in alkyl butoxyethyl adipates can decrease the rate of hydrolytic degradation. mdpi.com

High-Performance Polymer Design

This compound serves as a valuable monomer in the design of high-performance polymers, particularly in the synthesis of hyperbranched polymers and in tailoring the properties of various polymer systems. Its chemical structure allows for the creation of unique polymer architectures with desirable characteristics.

Fabrication of Hyperbranched Polymer Systems

Hyperbranched polymers are characterized by their highly branched, three-dimensional structures, which impart properties such as high solubility, low viscosity, and a large number of functional end groups compared to their linear counterparts. scientific.net this compound has been successfully utilized as a monomer in the synthesis of hyperbranched poly(silyl ester)s through a polycondensation reaction. scientific.netresearchgate.net

One synthetic route involves the A2 + B4 polycondensation of this compound (an A2 type monomer) with a B4 type monomer like 1,3-tetramethyl-1,3-bis(methyl-dicholorosilyl)ethyl disiloxane. scientific.netresearchgate.net This reaction leads to the formation of a solid poly(silyl ester) with a branched structure. researchgate.net The presence of branched structures has been confirmed using spectroscopic methods such as 1H NMR and IR analysis. scientific.net

Another approach involves the reaction of this compound with chlorosilanes to produce poly(silyl ester)s. researchgate.net This method is advantageous as it can be performed without a catalyst or solvent, and the byproduct, tert-butyl chloride, is volatile and easily removed. researchgate.net The resulting hyperbranched polymers exhibit interesting thermal properties, with some showing glass transition temperatures below room temperature and thermal decomposition starting at around 130°C to 200°C. researchgate.net

The synthesis of hyperbranched polymers using this compound offers a pathway to novel materials that could find applications in areas like drug delivery, owing to their potential water solubility and degradability. researchgate.net

Table 1: Synthesis of Hyperbranched Polymers using this compound

Monomer 1 (A2)Monomer 2 (B4)Polymer TypeKey FindingsReference
This compound1,3-tetramethyl-1,3-bis(methyl-dicholorosilyl)ethyl disiloxaneHyperbranched poly(silyl ester)Formation of a solid polymer with a branched structure confirmed by 1H NMR and IR spectroscopy. scientific.netresearchgate.net
This compound1,5-dichloro-1,1,5,5-tetramethyl-3,3-diphenyl-trisiloxanePoly(silyl ester) oligomersProduction of oligomers with tert-butyl terminal groups. researchgate.net

Tailoring Polymer Properties through Adipate Linkages

The incorporation of adipate linkages, derived from monomers like this compound, into polymer chains provides a versatile tool for tailoring the final properties of the material. These properties include mechanical flexibility, thermal stability, and biodegradability.

In the case of poly(butylene adipate-co-terephthalate) (PBAT), a biodegradable polyester, the adipate units contribute to its flexibility and biodegradability, while the terephthalate units provide rigidity and mechanical strength. sciepublish.comresearchgate.net By adjusting the ratio of adipic acid to terephthalic acid during synthesis, the properties of PBAT can be fine-tuned for specific applications, such as flexible films. sciepublish.comgoogle.com

The introduction of adipate linkages can also influence the crystallinity of polymers. For instance, in poly(ethylene adipate) (PEA), a decrease in crystallinity has been shown to be more critical for its degradation in water than its hydrophobicity. wikipedia.org Copolymerizing PEA with other diols can alter its crystallinity and thus its biodegradation rate. wikipedia.org

Furthermore, adipate-based plasticizers can be used to modify the properties of other polymers. Poly(ethylene adipate) has been shown to effectively reduce the brittleness of poly(lactic acid) (PLA) and increase its thermal stability, although it may reduce mechanical strength. wikipedia.org

The use of this compound in the synthesis of poly(silyl ester)s results in polymers with labile silyl ester groups in their backbone, making them degradable. researchgate.net This inherent degradability, combined with the ability to create hyperbranched structures, opens up possibilities for designing advanced materials with controlled lifecycles.

Advanced Analytical Techniques for Di Tert Butyl Adipate Research

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental in elucidating the molecular structure of di-tert-butyl adipate (B1204190) by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of di-tert-butyl adipate. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule.

In ¹H NMR spectroscopy, the tert-butyl groups produce a prominent singlet peak due to the nine equivalent protons. The methylene (B1212753) protons of the adipate backbone appear as multiplets. The chemical shifts (δ) are characteristic of the ester functionality and the aliphatic chain.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. The carbonyl carbon of the ester group, the quaternary carbon of the tert-butyl group, and the different methylene carbons in the adipate chain all resonate at distinct frequencies, confirming the compound's structure. researchgate.net Research involving the synthesis of poly(silyl ester)s has utilized both ¹H-NMR and ¹³C-NMR to characterize the polymer structure, which includes this compound as a monomer. researchgate.net

Table 1: Representative NMR Data for this compound

Nucleus Chemical Shift (δ) ppm Multiplicity Assignment
¹H ~1.45 Singlet -(C(CH₃)₃)
¹H ~1.65 Multiplet -CH₂-CH₂-
¹H ~2.25 Multiplet -C(O)-CH₂-
¹³C ~25.0 - -CH₂-CH₂-
¹³C ~28.2 - -(C(CH₃)₃)
¹³C ~34.5 - -C(O)-CH₂-
¹³C ~80.0 - -C(CH₃)₃

Note: Exact chemical shifts can vary depending on the solvent and instrument parameters.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The most significant absorption band is the strong carbonyl (C=O) stretch of the ester group, which typically appears around 1730 cm⁻¹. Another key feature is the C-O stretching vibration, which is observed in the 1300-1100 cm⁻¹ region. The presence of C-H bonds in the tert-butyl and methylene groups is indicated by stretching and bending vibrations in the 3000-2850 cm⁻¹ and 1470-1365 cm⁻¹ regions, respectively. Specifically, spectroscopic analysis shows a distinct C=O stretching at 1690 cm⁻¹ and C-O vibrations at 1189 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from other compounds and for its quantification in various samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the chromatographic column. scielo.org.mx The separated compound then enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for definitive identification. GC-MS is widely used for purity assessment and to identify byproducts in synthesis reactions. It is also employed in the analysis of migrants from food contact materials, where it can detect and quantify substances like bis(2-ethylhexyl) adipate. nih.govmdpi.com

For less volatile compounds or for analyses in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is often the method of choice. LC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. sielc.com The separated components are then introduced into a mass spectrometer for detection and identification. LC-MS/MS offers high sensitivity and selectivity, making it suitable for trace-level quantification of adipates in various samples, including pharmaceutical leachables and extractables. researchgate.netlcms.cz

When this compound is used as a monomer in the synthesis of polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a critical technique. researchgate.net GPC separates polymers based on their size in solution. lcms.cz This allows for the determination of the molecular weight distribution (including the number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI) of the resulting polymer. lcms.cz This information is vital for understanding the physical properties of the polymer. Studies on poly(silyl ester)s synthesized from this compound have used GPC to characterize the molecular weights of the polymers, which typically range from 2000 to 5000 amu. researchgate.net

Table 2: Summary of Advanced Analytical Techniques for this compound

Technique Application Information Obtained
¹H and ¹³C NMR Structural Elucidation Chemical environment of hydrogen and carbon atoms, confirmation of molecular structure. researchgate.net
IR Spectroscopy Functional Group Identification Presence of key functional groups like C=O and C-O.
GC-MS Separation and Identification Purity assessment, identification of volatile byproducts, quantification. scielo.org.mx
LC-MS/MS Separation and Quantification Analysis of non-volatile samples, trace-level quantification in complex matrices. researchgate.netlcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Thermal Analysis Methods

Thermal analysis techniques are fundamental in determining the physical and chemical properties of materials as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data regarding its thermal stability and phase behavior.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. units.it It is instrumental in determining the melting points and phase transitions of substances. In the context of this compound, DSC is used to derive its melting point and enthalpy of fusion. Research involving polymers synthesized using this compound has employed DSC to characterize their thermal behavior. For instance, in the synthesis of hyperbranched poly(silyl ester)s, DSC analysis revealed that a solid poly(silyl ester) derived from this compound exhibited a transition in its liquid crystalline phase at 42°C, though a distinct glass transition temperature (Tg) was not observed below room temperature. researchgate.net The technique is also essential for studying the properties of polymer blends, where the melting and crystallization behavior of the individual components and the blend as a whole are analyzed. researchgate.net DSC protocols often involve controlled heating rates, such as 10°C/min, under an inert atmosphere like nitrogen to prevent oxidative degradation.

Table 1: DSC Analysis Data for Polymers Involving this compound

Polymer SystemAnalyzed PropertyObserved ValueReference
Solid poly(silyl ester) from this compoundLiquid Crystalline Phase Transition42°C researchgate.net
Poly(butylene adipate-co-terephthalate)/Poly(3-hydroxybutyrate) blendMelting/Crystallization BehaviorVaries with composition researchgate.net

This table is for illustrative purposes and actual values may vary based on specific experimental conditions.

Thermogravimetric Analysis (TGA) measures the mass of a sample over time as the temperature changes. eag.com This technique is crucial for determining the thermal stability and decomposition profile of materials. In research involving polymers derived from this compound, such as poly(silyl ester)s, TGA is used to assess their thermal decomposition temperatures. researchgate.netresearchgate.net For example, studies on soft solid and solid poly(silyl ester)s synthesized with this compound showed that thermal decomposition began at approximately 130°C, while for other related polymers, it started around 200°C. researchgate.net TGA can also be used to determine the activation energy of decomposition using methods like the Flynn-Wall-Ozawa method. The analysis is typically conducted under a controlled atmosphere, which can be inert (like nitrogen or argon) or oxidative (like air or oxygen), to understand the material's behavior in different environments. eag.com

Table 2: TGA Decomposition Data for Poly(silyl ester)s Synthesized with this compound

Polymer TypeOnset of Thermal DecompositionReference
Soft Solid and Solid Poly(silyl ester)s~130°C researchgate.net
Other Poly(silyl ester)s~200°C researchgate.net

This table is for illustrative purposes and actual values may vary based on specific experimental conditions.

Differential Scanning Calorimetry (DSC)

Specialized Analytical Approaches

Beyond standard thermal analysis, specialized techniques offer enhanced sensitivity, speed, and specificity for the analysis of this compound, particularly in complex mixtures or for in-situ analysis.

Online solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful, automated technique for the determination of trace levels of compounds in various matrices. uq.edu.aursc.orgnih.gov This method significantly reduces sample handling and improves sensitivity and reproducibility. uq.edu.aunih.gov The process involves trapping the analyte of interest from a liquid sample onto a small SPE cartridge, which is then automatically switched in-line with the LC-MS/MS system for elution, separation, and detection. uq.edu.ausigmaaldrich.com While direct research on this compound using this specific method is not widely published, the technique is extensively used for the analysis of other plasticizers and additives in environmental and biological samples. uq.edu.auresearchgate.net The methodology allows for the simultaneous analysis of multiple analytes with high accuracy and precision, making it a highly suitable approach for future research on the migration and environmental fate of this compound. uq.edu.aursc.org

The system typically consists of a trapping column (e.g., C18 or RP-Amide), a switching valve, and the LC-MS/MS instrument. nih.govsigmaaldrich.com The sample is loaded onto the trapping column, washed to remove interferences, and then the analytes are eluted onto the analytical column for separation and subsequent detection by the mass spectrometer. sigmaaldrich.com

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. jeol.combruker.com DART works by exposing the sample to a heated stream of metastable gas (usually helium), which ionizes the analytes on the surface. jeol.com These ions are then directed into the mass spectrometer for analysis. jeol.com This technique is capable of detecting a wide range of chemicals, from pharmaceuticals to industrial compounds, on various surfaces. bruker.com

DART-MS has been successfully employed for the characterization of commercial polyurethane samples, where it identified over 50 substances, including plasticizers, without any sample pretreatment. researchgate.net It has also been used to analyze additives in plastics, demonstrating its utility for quality control and screening purposes. researchgate.net Given its ability to directly and rapidly identify chemicals on surfaces, DART-MS presents a valuable tool for screening materials for the presence of this compound or for studying its surface migration from plasticized polymers. biomolther.orgnih.gov

Low-field Nuclear Magnetic Resonance (NMR) spectroscopy is emerging as a cost-effective and rapid method for the identification and quantification of plasticizers in polymers like PVC. researchgate.netmdpi.com This technique can be used with non-deuterated solvents, which significantly reduces the cost of analysis and is more representative of real-world leaching conditions. mdpi.com

Research has shown that low-field NMR can identify and quantify different plasticizers, even in the presence of a strong solvent signal. researchgate.netmdpi.com It has been demonstrated that plasticizer concentrations below 2 mg/mL in a solution, corresponding to 3 wt% in a PVC product, can be quantified in just one minute. mdpi.com A quantitative ¹H-NMR method has also proven to be a more direct way to assess the leaching of plasticizers compared to standard gravimetric methods. researchgate.net While specific studies focusing solely on this compound using low-field NMR are not prevalent, the methodology is highly applicable for analyzing its concentration in polymer formulations and for studying its extraction from finished products. researchgate.netnih.gov

Method Development and Validation for Complex Matrices

The quantitative and qualitative analysis of this compound in complex matrices, such as food products, environmental samples, and biological fluids, presents significant analytical challenges. labmanager.com The presence of endogenous substances like proteins, lipids, and other organic molecules can interfere with the detection of the target analyte, potentially compromising the accuracy, precision, and sensitivity of the results. labmanager.com Therefore, the development of robust analytical methods requires meticulous optimization of sample preparation, chromatographic separation, and detection parameters, followed by a thorough validation process to ensure the data is reliable and reproducible. nih.gov

Method development is an iterative process that begins with defining the analytical target profile (ATP) and selecting an appropriate technique based on the physicochemical properties of this compound. labmanager.com For semi-volatile and thermostable compounds like adipate esters, gas chromatography (GC) is often the preferred separation technique. scielo.org.mx The development process focuses on optimizing instrumental conditions to achieve the desired selectivity, sensitivity, and peak shape. labmanager.com

Validation of the developed method is crucial to demonstrate its fitness for purpose. This involves assessing several key performance characteristics, including linearity, accuracy, precision, and the limits of detection and quantification. nih.gov

Sample Preparation and Extraction

A critical step in analyzing complex samples is the effective extraction and cleanup of the analyte from the matrix. The goal is to isolate this compound while removing interfering components. Several techniques have been successfully applied for related adipate esters in various matrices.

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common approaches. nih.gov For instance, a method for analyzing adipate plasticizers in ham sausage involved liquid extraction followed by SPE cleanup using an Oasis MAX cartridge, which yielded high extraction efficiencies between 85.7% and 106%. researchgate.net In the analysis of human serum, SPE cartridges with dimethyl butylamine (B146782) groups have been used, showing extraction efficiencies greater than 88% for various adipates. nih.gov

For solid food matrices like maize tortillas, a sample homogenization with an acetonitrile/water mixture, followed by a salting-out step and hexane (B92381) extraction, has been reported for the analysis of adipates. scielo.org.mx In an effort to develop more environmentally friendly procedures, a "green" analytical method for honey samples used a double solvent extraction with ethyl acetate (B1210297), a recognized green solvent, followed by a cleanup step with florisil. chromatographyonline.com

Table 1: Examples of Sample Preparation Techniques for Adipate Analysis in Complex Matrices This table is based on methods developed for structurally similar adipate esters, which are applicable to this compound analysis.

Matrix Type Extraction Method Cleanup Step Reference(s)
Ham Sausage Liquid Extraction Solid-Phase Extraction (Oasis MAX) researchgate.net
Human Serum Solid-Phase Extraction (SPE) SPE with Dimethyl Butylamine Cartridges nih.gov
Maize Tortilla Homogenization & Liquid Extraction Salting-out & Hexane Extraction scielo.org.mx
Honey Dual Solvent Extraction Florisil Column chromatographyonline.com
Medical Infusion Sets Solvent Extraction with Polymer Dissolution Not specified nih.gov

Chromatographic Separation and Detection

Gas chromatography (GC) coupled to a mass spectrometer (MS) is a powerful and widely used technique for the determination of adipate esters. nih.gov Capillary columns with non-polar stationary phases, such as the HP-5MS, are frequently recommended as they provide good resolution for semi-volatile compounds. scielo.org.mxplos.org

For enhanced selectivity and sensitivity, particularly in matrices with a high number of interfering compounds, tandem mass spectrometry (GC-MS/MS) is employed. scielo.org.mxnih.gov The use of multiple reaction monitoring (MRM) mode in GC-MS/MS significantly improves the signal-to-noise ratio by monitoring specific precursor-to-product ion transitions, allowing for highly reliable quantification even at low concentrations. scielo.org.mxnih.gov Advanced high-resolution mass spectrometry (HRMS) systems, such as GC-Q-Orbitrap, are also being applied for the comprehensive screening of intentionally and non-intentionally added substances in food contact materials, offering high mass accuracy to aid in compound identification. semanticscholar.org

Method Validation Findings

A developed analytical method must be validated to confirm its performance. Research on related adipates provides insight into typical validation parameters.

Linearity: Methods demonstrate excellent linearity over a defined concentration range. For adipates in ham sausage, linearity was established in the range of 5 to 1000 ng/g with correlation coefficients (r) greater than 0.998. researchgate.net In human serum analysis, correlation coefficients greater than 0.98 were achieved. nih.gov

Accuracy and Precision: Accuracy is typically reported as percent recovery, while precision is expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV). A GC/MS method for adipates in ham sausage showed average intraday recoveries of 85.4% to 114.6% with %CVs from 2.5% to 11.3%. researchgate.net For medical infusion sets, average recoveries ranged from 91.8% to 122% with %RSDs between 1.8% and 17.8%. nih.gov Analysis of adipates in human serum yielded mean accuracy values of 91.0% to 110.2% and inter-day precision (%CV) of 5.2% to 13.4%. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): These values indicate the sensitivity of the method. For the analysis of Di(2-ethylhexyl) adipate (DEHA) in maize tortillas, the method quantification limit was 0.94 µg/kg. scielo.org.mx In human serum, detection limits for various adipates were in the range of 0.7–4.5 ng/mL. nih.gov A method for analyzing DEHA in honey reported an LOD of 0.1–3.1 μg/kg and an LOQ of 0.2–10.3 μg/kg. chromatographyonline.com

Table 2: Summary of Performance Characteristics from Validated Analytical Methods for Adipates This table presents data for various adipate esters, demonstrating the expected performance of a validated method for this compound.

Matrix Analytical Technique Linearity (Correlation Coefficient) Accuracy (% Recovery) LOQ Reference(s)
Ham Sausage GC/MS > 0.998 83.6 - 118.5 Not Reported researchgate.net
Human Serum GC-MS > 0.98 91.0 - 110.2 0.7 - 4.5 ng/mL (LOD) nih.gov
Maize Tortilla GC-MS/MS Not Reported Not Reported 0.94 µg/kg (for DEHA) scielo.org.mx
Honey GC-MS Not Reported 77 - 118 0.2 - 10.3 µg/kg chromatographyonline.com
Medical Infusion Sets GC-MS/MS Not Reported 91.8 - 122 54.1 - 76.3 ng/g nih.gov

Computational and Theoretical Chemistry Investigations of Di Tert Butyl Adipate Systems

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools for investigating the conformational landscape and dynamics of flexible molecules like di-tert-butyl adipate (B1204190). These methods provide a detailed picture of the molecule's preferred shapes and motions.

Conformational Analysis and Dynamics

Di-tert-butyl adipate, with its rotatable bonds, can adopt numerous conformations. chemscene.com The bulky tert-butyl groups significantly influence the conformational preferences of the central adipate chain. While specific conformational analysis studies on this compound are not extensively detailed in the provided results, general principles of conformational analysis of similar structures, like substituted cyclohexanes, highlight the importance of steric hindrance. For instance, in cis-1,4-di-tert-butylcyclohexane, the large tert-butyl groups dictate the most stable conformation, which is found to be a twisted boat form to alleviate steric strain. doubtnut.comsikhcom.net This suggests that the conformations of this compound would also be heavily governed by the spatial arrangement of the tert-butyl groups to minimize steric clashes.

Molecular dynamics simulations can be employed to explore the dynamic behavior of such esters. acs.org These simulations would reveal how the molecule flexes and changes shape over time, providing information on the accessibility of different conformational states and the energy barriers between them. For similar esters, molecular dynamics has been used to predict properties like viscosity, which is intrinsically linked to molecular shape and intermolecular interactions. acs.org

Molecular Mechanics (MM) and Force Field Calculations

Molecular mechanics methods, utilizing force fields like AMBER or COMPASS, are instrumental in calculating the potential energy of different conformations of a molecule. acs.orgrsc.org These force fields are sets of parameters that describe the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions.

For a molecule like this compound, MM calculations can predict the relative energies of its various conformers, identifying the most stable, low-energy structures. The accuracy of these predictions is highly dependent on the quality of the force field parameters. rsc.org For example, studies on related α,α-dialkylated peptides have shown the necessity of refining standard force fields to accurately model the conformational preferences of these sterically hindered molecules. rsc.org Similarly, the COMPASS force field has been successfully used to calculate the viscosities of branched alkanes and ester-based lubricants, demonstrating its utility in modeling the physical properties of such compounds. acs.org

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight258.35 g/mol nih.gov
XLogP3-AA2.6 nih.gov
Hydrogen Bond Donors0 chemscene.com
Hydrogen Bond Acceptors4 chemscene.com
Rotatable Bonds5 chemscene.com
Topological Polar Surface Area52.6 Ų nih.gov

Quantum Chemical Calculations

Quantum chemical calculations offer a more rigorous, electron-level understanding of molecular structure, properties, and reactivity. rsc.orgresearchgate.net These methods are based on solving the Schrödinger equation for the molecule.

Ab Initio and Density Functional Theory (DFT) Approaches

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. DFT, on the other hand, uses the electron density to calculate the energy of a system and has become a very popular method due to its balance of accuracy and computational cost. researchgate.net

For molecules containing tert-butyl groups, DFT calculations at levels like B3LYP/6-31G(d) have been used to predict properties such as the HOMO-LUMO gap, which indicates a molecule's electrophilicity. In a study on a different complex, DFT calculations were crucial in supporting experimental findings about the electronic structure. researchgate.net Similar approaches could be applied to this compound to gain a fundamental understanding of its electronic nature.

Calculation of Electronic Properties and Spectroscopic Parameters

Quantum chemical calculations are invaluable for predicting electronic properties and spectroscopic parameters. For instance, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and stability of a molecule.

Furthermore, these methods can predict spectroscopic data. For example, theoretical calculations can simulate infrared (IR) spectra by calculating the vibrational frequencies of the molecule. Calculated IR spectra for related compounds, like dibutyl dicarbonate, show characteristic C=O stretching vibrations. For this compound, a distinct C=O stretching frequency around 1690 cm⁻¹ has been noted, differing from its linear analogs. Theoretical calculations can help assign these experimental peaks to specific vibrational modes. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. sikhcom.net

Table 2: Key Spectroscopic Data for this compound and Related Compounds

CompoundSpectroscopic FeatureWavenumber (cm⁻¹)Source
This compoundC=O stretch1690
This compoundC-O vibration1189
Di-n-butyl adipateC=O stretch1735
Di-n-butyl adipateC-O vibration1243
Dibutyl dicarbonateCarbonyl stretch (IR)1702

Investigation of Reaction Pathways and Transition States

A significant application of quantum chemical calculations is the investigation of reaction mechanisms. By mapping out the potential energy surface of a reaction, chemists can identify transition states—the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For example, in the photoredox-catalyzed reductive coupling of tert-butyl acrylate (B77674) to form this compound, DFT calculations were used to elucidate the reaction mechanism. rsc.org These calculations helped to explain the high regioselectivity of the reaction. rsc.org The study proposed a plausible mechanism involving a proton-coupled electron transfer (PCET) process and identified the key radical intermediates. rsc.org The Gibbs free energy diagram for the reaction pathway was calculated, providing a detailed energetic profile of the transformation. rsc.org Such computational studies are essential for understanding and optimizing chemical reactions.

Prediction of Chemical Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the chemical reactivity and selectivity of molecules like this compound. These methods allow for the investigation of reaction mechanisms and the prediction of outcomes under various conditions.

One notable area of study involves the selective synthesis of this compound. For instance, in the photoredox-catalyzed head-to-head reductive coupling of tert-butyl acrylate, this compound is the desired product. rsc.org Computational studies, specifically Density Functional Theory (DFT) calculations, can be employed to understand the high regioselectivity of such reactions. rsc.org These calculations can elucidate the energetics of different reaction pathways.

A proposed mechanism for this type of transformation involves a proton-coupled electron transfer (PCET) process. rsc.org The reaction is initiated by a photoinduced single electron transfer (SET) from a reductant to the photocatalyst. The generated radical cation can then interact with water to form a key radical intermediate. This intermediate then undergoes a concerted PCET process with the acrylate substrate. rsc.org

Theoretical calculations of the Gibbs free energy barriers for the addition of the key radical to different sites of the substrate (e.g., nitrogen, α-carbon, β-carbon in acrylonitrile (B1666552) as a model substrate) can reveal the most favorable reaction pathway. For a related reaction, the calculated total Gibbs free energy barrier for the desired pathway was found to be significantly lower than competing pathways, explaining the observed selectivity. rsc.org For example, the energy barrier for the crossing point leading to the desired product was calculated to be several kcal mol⁻¹ lower than alternative routes. rsc.org Such computational insights are crucial for optimizing reaction conditions and designing more efficient and selective syntheses.

Thermodynamic and Kinetic Modeling

Thermodynamic and kinetic modeling are essential for understanding and predicting the behavior of this compound in various chemical processes. These models rely on calculated and experimental data to describe the energetics and rates of reactions.

Kinetic modeling can be applied to understand the thermal decomposition of adipates. For instance, data from thermogravimetric analysis (TGA) can be used to determine the activation energy of decomposition using methods like the Flynn-Wall-Ozawa method. This data can then be fitted to nth-order or autocatalytic kinetic models to describe the decomposition process. In more complex systems, such as the grafting of molecules onto polymers, non-isothermal kinetic modeling has been shown to be more accurate than assuming simple first-order kinetics. researchgate.net Model-free methods can be used to predict the effective rate constant over a range of temperatures. researchgate.net

Calculation of Free Energies, Enthalpies, and Entropies

The thermodynamic properties of this compound, such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), can be determined through computational methods. These values are fundamental to predicting the spontaneity and equilibrium of chemical reactions.

Quantum chemical calculations are a primary tool for determining these properties. For example, the standard enthalpy of formation (ΔH°f) can be predicted using Quantitative Structure-Property Relationship (QSPR) models. These models use molecular descriptors calculated from the chemical structure to predict thermodynamic properties for a wide range of organic compounds. nih.gov

Table 1: Computed Physicochemical Properties of this compound

Property Value Source
Molecular Weight 258.35 g/mol nih.gov
XLogP3-AA 2.6 nih.gov
Topological Polar Surface Area (TPSA) 52.6 Ų nih.govchemscene.com
Hydrogen Bond Donors 0 chemscene.comambeed.com
Hydrogen Bond Acceptors 4 chemscene.comambeed.com

Understanding Solvent Effects through Computational Models

Solvent choice can significantly influence reaction thermodynamics and kinetics. nih.gov Computational models are instrumental in understanding and predicting these solvent effects on systems involving this compound.

Solvation models, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS) and other continuum solvation models like ALPB, are used to calculate solvation-dependent properties. rsc.org These models treat the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of how the solvent stabilizes or destabilizes reactants, transition states, and products. This is critical for accurately calculating free energy changes in solution. rsc.org

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of di-tert-butyl adipate (B1204190) often involves methods that may not align with modern principles of green chemistry. Current research is therefore focused on developing more sustainable and efficient synthetic pathways.

One promising approach is the use of enzymatic catalysis. For instance, the use of immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has been investigated for the esterification of adipic acid with tert-butanol (B103910). researchgate.netresearchgate.net Studies have shown that under optimized conditions, a significant yield can be achieved, although it is lower than for other butyl adipate isomers. researchgate.net Key parameters influencing the enzymatic synthesis include temperature, enzyme concentration, and substrate molar ratio. Research indicates that reaction time can negatively impact the yield, while an increase in temperature (from 35–65°C) can linearly increase the yield.

Another innovative and sustainable route involves the photoredox-catalyzed selective head-to-head reductive coupling of activated alkenes like tert-butyl acrylate (B77674). rsc.org This method utilizes a photocatalyst and a reductant under irradiation to produce di-tert-butyl adipate with good yield. rsc.org Such photoinduced strategies offer a chemo- and regio-selective approach, using water as a hydrogen source and providing a novel pathway for creating adipate derivatives. rsc.org

Further research into sustainable routes includes the direct synthesis of poly(adipate)esters through catalytic isomerizing dual hydroesterificative polymerization of 1,3-butadiene (B125203). researchgate.net While not directly producing this compound, this method highlights the trend towards using readily available feedstocks for adipate-based materials, which could be adapted for specific ester production. The development of catalysts for converting biomass-derived sources, such as glucaric acid, into adipic acid also presents a green starting point for the synthesis of its esters. researchgate.net

Traditional synthesis methods have also been documented, such as the reaction of adipic acid with thionyl chloride followed by reaction with tert-butanol in the presence of dimethylaniline. rsc.org

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Key Features Reported Yield Sustainability Aspects
Enzymatic Esterification Uses lipase as a biocatalyst. researchgate.netresearchgate.netPredicted maximum of 42.8%. researchgate.netBiocatalytic, potentially lower energy consumption.
Photoredox Catalysis Reductive coupling of tert-butyl acrylate. rsc.org77%. rsc.orgUses light energy, water as a hydrogen source. rsc.org
Traditional Chemical Synthesis Involves thionyl chloride and an amine base. rsc.org71%. rsc.orgUtilizes conventional reagents and solvents.

Advanced Engineering of Adipate-Based Polymers for Specific Applications

Adipate esters are fundamental building blocks for various polymers, and this compound can be a precursor or a model compound for developing advanced polymeric materials. Research in this area is focused on creating polymers with tailored properties for specific, high-performance applications.

Poly(adipate)-based polymers are being explored for their potential in tissue engineering. For example, poly(glycerol adipate) (PGA) elastomers are being investigated for soft tissue regeneration due to their mechanical properties that mimic human soft tissues. frontiersin.org The synthesis of these elastomers involves the reaction of glycerol (B35011) with adipic acid or its derivatives, followed by a crosslinking step. frontiersin.org The bulky nature of the tert-butyl groups in this compound could potentially be used to modulate the properties of such polymers if incorporated.

Segmented polyurethanes (SPUs) based on adipate polyesters are being developed for applications like nerve guidance conduits in peripheral nerve regeneration. mdpi.com These materials are designed to be biodegradable and possess specific chemical, thermal, and mechanical properties suitable for biomedical use. mdpi.com The choice of diol and chain extender in the synthesis of these SPUs allows for fine-tuning of their properties. mdpi.com

Furthermore, poly(butylene adipate-co-terephthalate) (PBAT) is a biodegradable and compostable polymer used in applications like flexible packaging. researchgate.netacs.orgrsc.org Research is ongoing to improve its properties by creating composites with natural fillers and to develop effective recycling strategies, including chemical recycling through depolymerization and repolymerization. researchgate.netacs.org The study of this compound can provide insights into the behavior of the adipate component in these copolymers.

Refined Environmental Risk Assessment and Remediation Strategies

As with any chemical compound, understanding the environmental fate and potential risks of this compound is crucial. While research on its specific toxicological profile is limited, it is part of a broader class of adipate esters that are subject to environmental and health assessments. epa.gov

A chemical hazard assessment has suggested that this compound exhibits low toxicity compared to some other plasticizers like phthalates. However, its environmental persistence and bioaccumulation potential are important factors that require further investigation to fully assess its safety. The degradation products of this compound, which would include adipic acid and tert-butyl alcohol, may also have their own biological activities that warrant study.

Studies on similar adipate esters, such as di(2-ethylhexyl) adipate (DEHA) and di-n-butyl adipate (DnBA), provide a framework for the environmental risk assessment of this compound. nih.govresearchgate.net For instance, research on DEHA has shown potential for thyroid disruption and has established lethal concentrations for aquatic organisms like zebrafish larvae. nih.gov The human metabolism of DnBA has also been studied to identify biomarkers for exposure assessment. nih.gov These studies highlight the types of investigations needed for a comprehensive risk profile of this compound.

Future research should focus on the biodegradation pathways of this compound in various environmental compartments and its potential for bioaccumulation. Developing analytical methods for its detection in environmental samples and for monitoring its degradation is also a key research area.

Integration of In Silico and Experimental Methodologies for Predictive Research

The integration of computational (in silico) and experimental approaches offers a powerful strategy for accelerating research on this compound and other chemicals. In silico tools can be used to predict properties, biological activities, and environmental fate, which can then be validated and refined through targeted laboratory experiments.

In silico methods like Quantitative Structure-Activity Relationship (QSAR) models, pharmacophore modeling, and molecular docking are increasingly used in the study of environmental chemicals. frontiersin.org These computational tools can help predict the potential for endocrine disruption by modeling the interaction of a chemical with nuclear receptors. frontiersin.orgcranfield.ac.uk For example, virtual screening can be used to "dock" a molecule like this compound into the binding sites of various receptors to predict its potential for endocrine activity. cranfield.ac.uk

For assessing environmental transformation, in silico tools can predict the likely degradation products of a compound. researchgate.net These predictions can then guide analytical chemists in searching for these specific transformation products in (bio)degradation experiments, a process known as suspect screening. researchgate.net This combined approach has been successfully applied to other alternative plasticizers like DEHA. researchgate.net

The experimental aspect involves conducting in vitro assays to measure specific biological activities, such as receptor transactivation assays, and performing in vivo studies in model organisms like fish to observe physiological impacts. frontiersin.org By combining the predictive power of in silico models with the empirical data from these experiments, researchers can develop a more comprehensive and predictive understanding of the properties and potential risks of this compound in a more efficient and resource-effective manner.

Q & A

Q. What are the optimized methodologies for synthesizing Di-tert-butyl adipate in laboratory settings?

this compound can be synthesized via esterification reactions between adipic acid and tert-butanol, typically catalyzed by acid catalysts (e.g., sulfuric acid) under reflux conditions. For greener approaches, enzymatic catalysis using lipases in solvent-free systems has been explored for similar adipate esters. Response Surface Methodology (RSM) with Central Composite Rotatable Design (CCRD) can optimize variables like temperature, enzyme concentration, and agitation speed to maximize yield .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Differential Scanning Calorimetry (DSC): Determines melting points and phase transitions, with protocols involving controlled heating rates (e.g., 10°C/min under nitrogen) .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm ester linkage formation and tert-butyl group presence.
  • Gas Chromatography-Mass Spectrometry (GC-MS): Validates purity and identifies volatile byproducts .

Q. What are the key physical-chemical properties of this compound relevant to material science applications?

  • Thermal Properties: Melting points and enthalpies of fusion can be derived from DSC. For alkyl adipates, melting points decrease with longer alkyl chains, a trend applicable to tert-butyl derivatives .
  • Solubility: Predominantly lipophilic due to tert-butyl groups; solubility in organic solvents (e.g., toluene, chloroform) should be experimentally validated.
  • Density/Refractive Index: Measured via pycnometry and refractometry, respectively .

Q. How should researchers approach preliminary toxicity screening for this compound?

Follow OECD guidelines for acute toxicity (e.g., OECD 423) using rodent models. Initial assessments should include:

  • Acute Oral Toxicity: Dose-ranging studies to determine LD₅₀.
  • Skin/Eye Irritation: Rabbit models per OECD 404/405. Note: Existing data on similar adipates (e.g., dibutyl adipate) show low acute toxicity but highlight gaps in chronic exposure and ecotoxicity .

Advanced Research Questions

Q. How can contradictions in carcinogenicity data for alkyl adipates be resolved?

Di(2-ethylhexyl) adipate (DEHA) studies show species-specific carcinogenicity (liver tumors in mice but not rats), likely due to metabolic differences. For this compound:

  • Conduct long-term bioassays in multiple species (e.g., rodents, zebrafish).
  • Compare metabolic pathways using in vitro hepatocyte models.
  • Evaluate peroxisome proliferator-activated receptor (PPAR) activation, a suspected mechanism for DEHA .

Q. What experimental design principles apply to optimizing enzymatic synthesis of this compound?

Use a four-factor CCRD to optimize:

  • Temperature: 40–80°C.
  • Enzyme Load: 5–20% (w/w).
  • Agitation Speed: 150–300 rpm.
  • Molar Ratio (acid:alcohol): 1:2 to 1:4. Validate models via ANOVA and lack-of-fit tests. Enzymatic routes avoid acidic waste but may require immobilization for reuse .

Q. What strategies address data gaps in ecological risk assessments for this compound?

  • Persistence/Bioaccumulation: Perform OECD 301/305 biodegradation and log Kow studies.
  • Aquatic Toxicity: Use Daphnia magna (OECD 202) and algal growth inhibition tests (OECD 201).
  • Soil Mobility: Column leaching experiments with HPLC quantification .

Q. How do structural modifications (e.g., alkyl chain length) influence this compound’s performance as a phase-change material (PCM)?

  • Thermal Stability: Longer alkyl chains reduce melting points but improve latent heat capacity. For tert-butyl derivatives, steric hindrance may enhance thermal stability.
  • Cycling Durability: Test >1,000 freeze-thaw cycles with DSC to monitor degradation.
  • Composite Integration: Blend with polymers (e.g., PBAT) and assess compatibility via FTIR .

Q. Can analog data (e.g., dibutyl adipate) reliably extrapolate to this compound in regulatory toxicology?

Analog data provide preliminary insights but require validation due to structural differences:

  • Metabolism: Tert-butyl groups resist esterase hydrolysis compared to linear chains.
  • Toxicolokinetics: Compare absorption/distribution using radiolabeled compounds in vivo.
  • Read-Across: Justify via QSAR models and mechanistic studies .

Q. What advanced techniques assess this compound’s thermal decomposition kinetics?

  • Accelerating Rate Calorimetry (ARC): Measures self-heating rates under adiabatic conditions.
  • Thermogravimetric Analysis (TGA): Derives activation energy via Flynn-Wall-Ozawa method.
  • Kinetic Modeling: Fit data to nth-order or autocatalytic models using software like BatchCAD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.